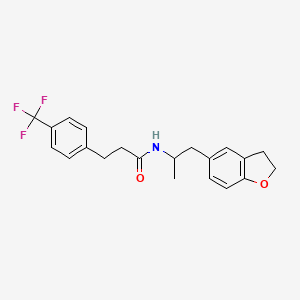

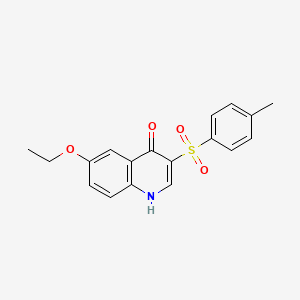

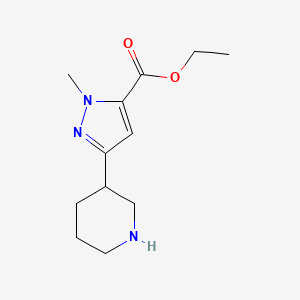

![molecular formula C14H17N5O2S B2732145 2-[(4-氨基-6-甲基-5-氧代-1,2,4-三唑-3-基)硫代基]-N-(2,6-二甲基苯基)乙酰胺 CAS No. 886961-50-8](/img/structure/B2732145.png)

2-[(4-氨基-6-甲基-5-氧代-1,2,4-三唑-3-基)硫代基]-N-(2,6-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure with the general formula C3H3N3 . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives has been reported in various studies . The synthetic routes often involve microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis

Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-triazine derivative would depend on its exact structure. For example, 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine has a molecular formula of C4H6N4OS, an average mass of 158.182 Da, and a monoisotopic mass of 158.026230 Da .科学研究应用

抗菌、抗真菌和驱虫活性

研究人员合成了与“2-[(4-氨基-6-甲基-5-氧代-1,2,4-三嗪-3-基)硫代]-N-(2,6-二甲基苯基)乙酰胺”相关的衍生物,以探索它们的生物活性。例如,已研究一系列磺酰胺和烷基化哌嗪衍生物的抗菌、抗真菌和驱虫活性。一些化合物在这些领域表现出显着的活性,显示出开发新治疗剂的潜力 (Khan 等人,2019)。

指纹检测应用

除了生物活性外,某些衍生物在法医应用中也显示出效用,例如潜指纹检测。衍生自相关研究的化合物 6c 在没有致密灰尘的情况下表现出良好的粘性和指纹节奏,使其适用于检测各种表面的隐藏指纹。此应用突出了该化合物超越生物医学用途的多功能性 (Khan 等人,2019)。

基于异恶唑的杂环的抗菌评估

对基于异恶唑的杂环(其在结构上可能与“2-[(4-氨基-6-甲基-5-氧代-1,2,4-三嗪-3-基)硫代]-N-(2,6-二甲基苯基)乙酰胺”相关)的进一步研究显示出有希望的抗菌结果。合成了这些化合物并评估了其体外抗菌和抗真菌活性,证明了开发新的抗菌剂的潜力 (Darwish 等人,2014)。

抗病毒和杀病毒活性

合成了“2-[(4-甲基-4H-1,2,4-三唑-3-基)硫代]乙酰胺”(一种具有结构相似性的化合物)的衍生物,并评估了它们对人腺病毒 5 型和 ECHO-9 病毒的抗病毒和杀病毒活性。这项研究突出了该化合物在促进抗病毒剂开发方面的潜力 (Wujec 等人,2011)。

抗菌和杀幼虫活性

已合成新的三嗪酮衍生物,包括与“2-[(4-氨基-6-甲基-5-氧代-1,2,4-三嗪-3-基)硫代]-N-(2,6-二甲基苯基)乙酰胺”相关的结构,并评估了它们对各种病原体的抗菌特性和对蚊子幼虫的杀幼虫活性。这些发现表明该化合物的衍生物可能是解决微生物感染和控制蚊媒疾病的潜在候选者 (Kumara 等人,2015)。

作用机制

未来方向

属性

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-8-5-4-6-9(2)12(8)16-11(20)7-22-14-18-17-10(3)13(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZBXZAOWFUKNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(C(=O)N2N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

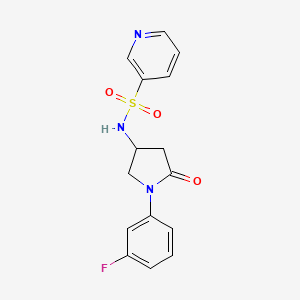

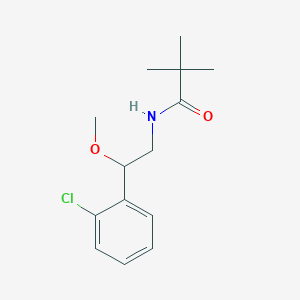

![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2732067.png)

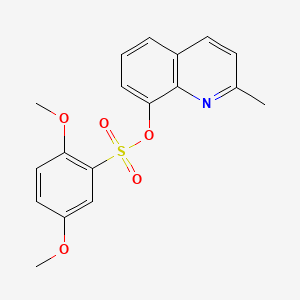

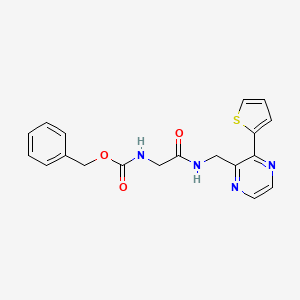

![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride](/img/structure/B2732068.png)

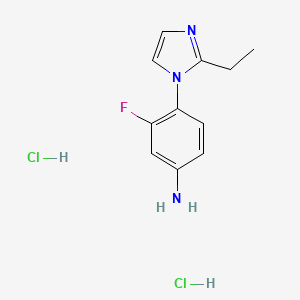

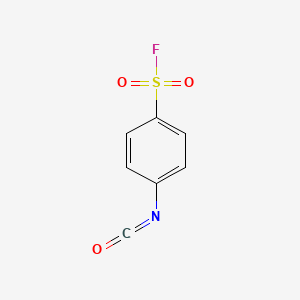

![(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B2732069.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2732073.png)

![N-(4-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2732078.png)